Lead tartrate

CAS No.: 815-84-9

Cat. No.: VC3704391

Molecular Formula: C4H4O6Pb

Molecular Weight: 355 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 815-84-9 |

|---|---|

| Molecular Formula | C4H4O6Pb |

| Molecular Weight | 355 g/mol |

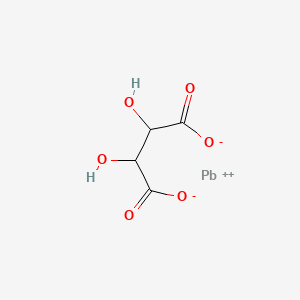

| IUPAC Name | (2R,3R)-2,3-dihydroxybutanedioate;lead(2+) |

| Standard InChI | InChI=1S/C4H6O6.Pb/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2/t1-,2-;/m1./s1 |

| Standard InChI Key | AYPZCTCULRIASE-ZVGUSBNCSA-L |

| Isomeric SMILES | [C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Pb+2] |

| SMILES | C(C(C(=O)[O-])O)(C(=O)[O-])O.[Pb+2] |

| Canonical SMILES | C(C(C(=O)[O-])O)(C(=O)[O-])O.[Pb+2] |

Introduction

Chemical Identity and Structure

Basic Identification

Lead tartrate is a lead salt of tartaric acid with the chemical formula C₄H₈O₆Pb. It is formally known as Lead(II) tartrate and has the CAS registry number 815-84-9 . This compound is recognized in chemical databases under various synonyms including lead tartrate, L(+)tartaric acid lead, and tartaric acid lead(II) salt .

Molecular Properties

The molecular structure of lead tartrate consists of a lead ion bonded to a tartrate anion. The molecular weight of lead tartrate is 359.3 g/mol, with the empirical formula C₄H₈O₆Pb . This compound is crystalline in nature and belongs to the family of metal tartrates, which are known for their interesting physical properties including ferroelectric and piezoelectric characteristics .

Structural Identification Systems

Lead tartrate is registered in various chemical identification systems. In the EPA Substance Registry System, it is identified as "Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, lead(2+) salt (1:1)" . The compound also has an FDA UNII identifier of X5KMM6T3A6 .

Physical Properties

Appearance and Basic Properties

Lead tartrate typically appears as a white crystalline solid. The compound has a density of 2.53 g/cm³ . Research has established that lead tartrate has an orthorhombic crystal structure with lattice parameters a = 7.99, b = 8.84 and c = 8.35 .

Solubility Characteristics

Lead tartrate demonstrates selective solubility in various media. It is insoluble in water and alcohol but dissolves readily in dilute nitric acid, alkaline solutions, acid ammonium hydrogen oxidation, and tartaric acid ammonium solutions . Quantitative studies indicate an extremely low water solubility of approximately 2.5×10⁻³ g/100ml at 20°C .

Table 1: Physical Properties of Lead Tartrate

Synthesis and Preparation Methods

Chemical Synthesis Routes

Lead tartrate can be synthesized through multiple routes, though the literature primarily focuses on reactions between lead salts and tartaric acid or its derivatives. The compound is commonly prepared by reacting lead nitrate with tartaric acid solutions under controlled conditions . Another method involves the reaction of lead acetate with tartaric acid, which produces lead tartrate dihydrate .

Gel Growth Method

Due to the sparingly soluble nature of lead tartrate in water and its tendency to decompose before melting, gel-based crystal growth methods have proven particularly effective for producing high-quality crystals . The test tube diffusion method employing silica gel as a growth medium has been documented in research studies. This method typically involves:

-

Preparation of a gelling mixture using sodium metasilicate titrated with tartaric acid to attain a pH of 5.0-5.2

-

Setting the gel in glass tubes for approximately 48 hours

-

Adding the supernatant solution (lead acetate) over the set gel after a gel aging period of 24 hours

-

Allowing crystal growth to occur through controlled diffusion processes

This methodology allows researchers to grow well-defined lead tartrate crystals suitable for further characterization and study.

Crystal Growth and Characterization

Crystal Growth Techniques

The gel method stands out as the most promising approach for growing lead tartrate crystals compared to high-temperature crystal growth methods. This technique is particularly valuable for tartrate compounds since they are sparingly soluble in water and tend to decompose before reaching their melting points . Studies have demonstrated successful growth of lead tartrate crystals using silica gel as the growth medium with lead acetate as the supernatant solution .

Structural Characterization

Research into lead tartrate crystals has employed various analytical techniques including:

-

Fourier Transform Infrared Spectroscopy (FTIR): FTIR analysis of gel-grown lead tartrate crystals typically conducted in the 4000-400 cm⁻¹ range reveals characteristic spectral features. These include the presence of water molecules, O-H bonds, C-O bonds, and carbonyl (C=O) bonds within the crystal structure .

-

X-ray Diffraction Analysis (XRD): XRD studies confirm the crystalline nature of lead tartrate and identify various planes of reflection within the crystal structure. This technique provides definitive evidence of the orthorhombic crystal system of lead tartrate .

These characterization methods provide crucial information about the molecular arrangement and bonding patterns within lead tartrate crystals, contributing to a deeper understanding of their physical and chemical properties.

Applications

Industrial Applications

Lead tartrate finds application across several industrial sectors. A prominent application is its use as a burning rate catalyst in solid propellants, where it helps control combustion characteristics . This property makes it valuable in specialized pyrotechnic and propellant formulations.

Research Applications

In research contexts, lead tartrate crystals are studied for their interesting physical properties. The tartrate family of crystals, to which lead tartrate belongs, contains members with ferroelectric and piezoelectric properties . Some crystals in this family have been utilized for controlling laser emission, indicating potential applications in optoelectronic devices .

Relationship to Other Tartrates

Tartaric acid, the parent acid of lead tartrate, has extensive applications across multiple industries. In the food industry, tartaric acid is used in combination with other acids to adjust acidity in various food products . In the pharmaceutical sector, tartaric acid functions as an efficient resolving agent and is used to prepare various drug formulations . The chemical industry utilizes tartaric acid to synthesize various tartrates, including lead tartrate, which serve specific purposes in different applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume